molecular formula C26H24N2O8 B4549075 4-{2-[(1,3-benzodioxol-5-yloxy)acetyl]carbonohydrazonoyl}-2-ethoxyphenyl 4-methoxybenzoate

4-{2-[(1,3-benzodioxol-5-yloxy)acetyl]carbonohydrazonoyl}-2-ethoxyphenyl 4-methoxybenzoate

Cat. No.: B4549075
M. Wt: 492.5 g/mol
InChI Key: ATMSPNNBMSIRES-MZJWZYIUSA-N
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Description

4-{2-[(1,3-benzodioxol-5-yloxy)acetyl]carbonohydrazonoyl}-2-ethoxyphenyl 4-methoxybenzoate is a useful research compound. Its molecular formula is C26H24N2O8 and its molecular weight is 492.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 492.15326573 g/mol and the complexity rating of the compound is 742. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Transformations

Research into similar compounds often focuses on their synthesis and chemical transformations. For example, the study of benzodioxole derivatives and their synthesis processes highlights the versatility of these compounds in forming various chemical structures (Taha et al., 2014). Such studies are crucial for developing new materials and molecules with potential applications in medicinal chemistry and materials science.

Antimicrobial Properties

Compounds with methoxyphenyl moieties, similar to the 4-methoxybenzoate segment, have been explored for their antimicrobial properties. A series of new 1,3,4-oxadiazole derivatives bearing the 5-chloro-2-methoxyphenyl moiety demonstrated significant activity against various microbial strains (Prasanna Kumar et al., 2013). This suggests that related compounds could be researched for their potential in combating microbial infections.

Molecular Design and Drug Discovery

The structural features of compounds like 4-{2-[(1,3-benzodioxol-5-yloxy)acetyl]carbonohydrazonoyl}-2-ethoxyphenyl 4-methoxybenzoate can inspire molecular design in drug discovery. The integration of specific functional groups into a molecule's design can lead to selective interaction with biological targets, enhancing therapeutic efficacy while minimizing side effects. For instance, benzodioxole and methoxyphenyl derivatives have been studied for their potential in creating new pharmacophores (Nair, 2020).

Environmental and Material Science Applications

Compounds with complex structures, similar to the one , are often studied for their applications in environmental science and materials engineering. For example, the study of benzophenone derivatives and their metabolism provides insights into how synthetic chemicals interact with biological systems, which is crucial for assessing environmental impacts and designing safer chemicals (Watanabe et al., 2015).

Properties

IUPAC Name

[4-[(E)-[[2-(1,3-benzodioxol-5-yloxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O8/c1-3-32-23-12-17(4-10-22(23)36-26(30)18-5-7-19(31-2)8-6-18)14-27-28-25(29)15-33-20-9-11-21-24(13-20)35-16-34-21/h4-14H,3,15-16H2,1-2H3,(H,28,29)/b27-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMSPNNBMSIRES-MZJWZYIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC3=C(C=C2)OCO3)OC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC3=C(C=C2)OCO3)OC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{2-[(1,3-benzodioxol-5-yloxy)acetyl]carbonohydrazonoyl}-2-ethoxyphenyl 4-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
4-{2-[(1,3-benzodioxol-5-yloxy)acetyl]carbonohydrazonoyl}-2-ethoxyphenyl 4-methoxybenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.